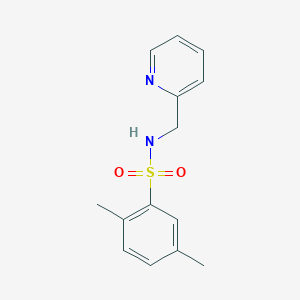

![molecular formula C17H16N2OS B495215 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 95856-70-5](/img/structure/B495215.png)

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” is a chemical compound with the molecular formula C17H16N2OS . It’s a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the cyclization of unsymmetrical thioureas . In one method, 2-aminobenzothiazole is directly coupled with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular weight of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” is 296.4 g/mol . The InChI string representation of its structure isInChI=1S/C17H16N2OS/c1-3-16(20)18-13-7-5-12(6-8-13)17-19-14-9-4-11(2)10-15(14)21-17/h4-10H,3H2,1-2H3,(H,18,20) . Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . These reactions are often performed in water as the solvent, making the process much cheaper .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 70.2 Ų and a complexity of 368 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Applications De Recherche Scientifique

Therapeutic Potential and Drug Development

Benzothiazoles are recognized for their extensive pharmaceutical applications, including antimicrobial, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazole derivatives, in particular, have been identified as potential antitumor agents. Some benzothiazole compounds are already in clinical use for treating various diseases, highlighting their significance in drug discovery and development. The structural simplicity of benzothiazoles facilitates the synthesis of chemical libraries that could contribute to the discovery of new therapeutic agents, particularly in cancer treatment (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Importance in Medicinal Chemistry

Benzothiazole derivatives showcase a broad spectrum of pharmacological activities with minimal toxicity. Their structural diversity is crucial for medicinal chemistry, as it supports the search for new therapeutic agents. Substitutions on the benzothiazole molecule, particularly at the C-2 and C-6 positions, are key to its wide range of biological activities. The versatility and importance of benzothiazoles in medicinal chemistry are well-documented, making them a focal point for developing drugs with enhanced activities and specificity (Bhat & Belagali, 2020).

Chemical and Biological Properties

The chemistry and properties of benzothiazoles, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed. These compounds exhibit a range of spectroscopic, structural, magnetic, biological, and electrochemical activities, underscoring their potential in various scientific applications. The detailed study of these properties can reveal new areas of interest for research and development, especially in uncovering unknown analogues with promising investigational prospects (Boča, Jameson, & Linert, 2011).

Advanced Chemotherapeutics

Recent studies have focused on the structural modifications of benzothiazole scaffolds, leading to the development of new antitumor agents. The promising biological profiles and synthetic accessibility of benzothiazoles have driven the design and development of novel compounds and conjugate systems as potential chemotherapeutics. This research avenue highlights the ongoing need for drug combinations that allow lower doses and the development of new-generation drugs for cancer treatment, emphasizing the importance of full toxicity characterization for clinical usage (Ahmed et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are known to target DprE1, an enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting this enzyme, these compounds prevent the growth and proliferation of the bacteria .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site . This binding inhibits the function of DprE1, thereby disrupting the synthesis of the bacterial cell wall

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakening of the cell wall, which can result in the death of the bacteria .

Result of Action

The primary result of the action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the synthesis of the bacterial cell wall, the compound can lead to the death of the bacteria .

Propriétés

IUPAC Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-3-16(20)18-13-7-5-12(6-8-13)17-19-14-9-4-11(2)10-15(14)21-17/h4-10H,3H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLFIBLLDFHIPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylpropanoic acid](/img/structure/B495137.png)

![2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B495140.png)

![2-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-1-propyl-1H-benzoimidazole](/img/structure/B495147.png)

![1-[2-(4-methylphenoxy)ethyl]-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495151.png)

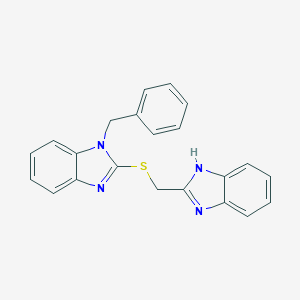

![2-[(1H-benzimidazol-2-ylthio)methyl]-1-benzyl-1H-benzimidazole](/img/structure/B495154.png)

![1-benzyl-2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B495155.png)